molecular formula C15H23NO B14912286 n-(3,3-Dimethylbutyl)chroman-4-amine

n-(3,3-Dimethylbutyl)chroman-4-amine

Cat. No.: B14912286
M. Wt: 233.35 g/mol
InChI Key: FCPVGEUXXFFMEI-UHFFFAOYSA-N
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Description

n-(3,3-Dimethylbutyl)chroman-4-amine is a chemical compound with the molecular formula C15H23NO. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities. The chroman-4-one skeleton, a significant structural entity in medicinal chemistry, is fused with a benzene ring and a dihydropyran ring, making it a versatile scaffold for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3,3-Dimethylbutyl)chroman-4-amine can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: n-(3,3-Dimethylbutyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium persulfate, trifluoromethanesulfonic acid, and silver hexafluoroantimonate(V). These reagents facilitate reactions such as radical cyclization and coupling under mild conditions .

Major Products Formed: The major products formed from these reactions include sulfone-functionalized chroman-4-ones and chromans. These products exhibit significant biological activities and are valuable in medicinal chemistry .

Scientific Research Applications

n-(3,3-Dimethylbutyl)chroman-4-amine has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel compounds and in biology for studying various biological processes. In medicine, it serves as a building block for designing drugs with anticancer, antiviral, and anti-inflammatory properties. Additionally, it finds applications in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of n-(3,3-Dimethylbutyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to n-(3,3-Dimethylbutyl)chroman-4-amine include other chroman derivatives like flavanones, isoflavones, spirochromanones, and benzylidene-4-chromanones. These compounds share the chroman-4-one skeleton but differ in their substituents and biological activities .

Uniqueness: this compound is unique due to its specific substituents, which confer distinct biological properties. Its structure allows for versatile modifications, making it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(3,3-dimethylbutyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C15H23NO/c1-15(2,3)9-10-16-13-8-11-17-14-7-5-4-6-12(13)14/h4-7,13,16H,8-11H2,1-3H3

InChI Key

FCPVGEUXXFFMEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC1CCOC2=CC=CC=C12

Origin of Product

United States

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